beta-Methasone acetate

Pharmacokinetics Prodrug design Sustained release

Researchers requiring sustained glucocorticoid delivery often face poor pharmacokinetic control with rapid-acting esters. Beta-methasone acetate provides a biphasic-release solution: co-formulated with betamethasone sodium phosphate for immediate onset and sustained 14-day plasma levels. 1.9-fold higher GR binding affinity vs dexamethasone; cortisol suppression resolves within ≤12 days.

Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
Cat. No. B15130064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methasone acetate
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C
InChIInChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3
InChIKeyFPVRUILUEYSIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone Acetate Pharmacological Profile


Beta-methasone acetate (CAS 987-24-6) is the 21-acetate ester prodrug of betamethasone, a synthetic fluorinated glucocorticoid. It is practically insoluble in water (approximately 30 mg/L at 25°C) and functions primarily as a sustained-release depot component when co-formulated with the freely water-soluble betamethasone sodium phosphate in a 1:1 injectable suspension [1]. Unlike rapid-acting phosphate esters, betamethasone acetate undergoes slow enzymatic deacetylation in vivo, yielding a prolonged terminal half-life of 14 hours in sheep models and enabling detectable plasma levels for up to 14 days after single-dose intramuscular administration in humans [2][3]. This physicochemical and pharmacokinetic profile defines its distinct role in biphasic-release formulations, differentiating it from both fast-acting soluble esters and alternative depot corticosteroids.

Betamethasone Acetate Non-Interchangeability


Betamethasone esters are not functionally interchangeable. The acetate prodrug confers a distinct biphasic release profile that cannot be replicated by betamethasone phosphate (rapid, short-duration), betamethasone valerate (enhanced topical receptor affinity), or betamethasone dipropionate (prolonged cortisol suppression beyond 14 days) [1][2]. Unlike dexamethasone—which exhibits a terminal half-life of only 5.5 hours and requires 12-hour dosing intervals—the betamethasone phosphate/acetate combination sustains measurable plasma levels for up to 14 days, enabling 24-hour dosing schedules in antenatal protocols and single-injection depot therapy in musculoskeletal indications [3][4]. Substituting betamethasone acetate with another ester or a different corticosteroid alters not only pharmacokinetic duration but also glucocorticoid receptor binding affinity, systemic cortisol suppression duration, and the therapeutic window for indications where sustained, low-level glucocorticoid exposure is mechanistically required [5].

Quantitative Evidence vs Analogs


Terminal Half-Life Extension

In a controlled sheep pharmacokinetic study, intramuscular administration of the betamethasone phosphate/acetate dual formulation (0.5 mg/kg) produced a biexponential plasma decline with a terminal half-life of 14 hours, compared to 4 hours for the phosphate-only formulation (0.25 mg/kg) [1]. The phosphate-only profile was captured for only 24 hours, whereas the phosphate/acetate profile required 5 days of sampling to fully characterize [1]. In human studies, the intramuscular 1:1 mixture of betamethasone phosphate and betamethasone acetate yielded a terminal half-life of 11 hours—approximately twice the 5.5 hours observed for dexamethasone [2].

Pharmacokinetics Prodrug design Sustained release Antenatal corticosteroid

Sustained Depot Duration

The 1:1 mixture of betamethasone phosphate and betamethasone acetate produces a biphasic release profile: an immediate release of betamethasone from the phosphate ester, followed by a slow, sustained release from the acetate depot. In human pharmacokinetic studies, plasma betamethasone remained measurable for up to 14 days following a single intramuscular dose of the dual-acting suspension, whereas betamethasone from the phosphate-only formulation became undetectable within approximately 24 hours [1]. The acetate ester itself was not detected in plasma across 2,208 samples from two human studies, confirming that it functions exclusively as a release-rate-limiting prodrug reservoir at the injection site rather than circulating systemically [2].

Depot formulation Sustained release Pharmacokinetics Intramuscular injection

HPA Axis Suppression Duration

In a randomized head-to-head comparison of three injectable corticosteroid preparations in patients with seasonal allergic rhinoconjunctivitis, betamethasone phosphate/acetate suppressed endogenous cortisol for no more than 12 days following a single intramuscular injection, whereas betamethasone dipropionate and methylprednisolone acetate each suppressed cortisol beyond 14 days [1]. Additionally, betamethasone phosphate/acetate elevated blood glucose for only 1 day post-injection, compared to 2 days for betamethasone dipropionate [1]. All three preparations showed comparable onset and duration of clinical action for nasal symptom relief, indicating that the shorter systemic endocrine disruption of the acetate formulation does not compromise therapeutic efficacy [1].

HPA axis suppression Cortisol Safety pharmacology Depot corticosteroid

GR Binding Affinity vs Dexamethasone

In a fluorescence polarization assay comparing glucocorticoid receptor (GR) binding of typical synthetic glucocorticoids, betamethasone demonstrated an IC50 of 2.94 nM, representing approximately 1.9-fold higher affinity than dexamethasone (IC50 5.58 nM) [1]. The rank order of GR binding affinities was: methylprednisolone (1.67 nM) > betamethasone (2.94 nM) ≈ prednisolone (2.95 nM) > dexamethasone (5.58 nM) [1]. Notably, the 21-acetate esterification of betamethasone (producing betamethasone acetate) reduces GR binding affinity compared to the parent alcohol, whereas elongation to valerate increases both GR affinity and lipophilicity [2]. This indicates that betamethasone acetate itself is not the receptor-active species but is hydrolyzed in vivo to the active betamethasone alcohol, with the acetate group serving solely to modulate release kinetics [3].

Glucocorticoid receptor Binding affinity IC50 Receptor pharmacology

Intra-Articular Efficacy vs Triamcinolone

A double-blinded, randomized controlled trial in 120 patients with symptomatic knee osteoarthritis compared single intra-articular injections of betamethasone (7 mg) and triamcinolone acetonide (40 mg) over 6 months [1]. No significant between-group differences were observed in VAS pain at rest (mean difference -1; 95% CI -11 to 8; p = 0.77), VAS pain during movement (-3; 95% CI -13 to 7; p = 0.51), WOMAC score (-4; 95% CI -11 to 4; p = 0.91), or any functional performance measure [1]. However, pharmacokinetic studies demonstrate that betamethasone acetate-containing crystal suspensions exhibit a different release rate profile compared to triamcinolone preparations: betamethasone phosphate/acetate produces high plasma levels over a relatively short initial period, while triamcinolone hexacetonide maintains lower but more prolonged systemic concentrations over weeks . The mean residence time after intra-articular administration differs substantially between agents, with triamcinolone hexacetonide at 6 days vs shorter durations for betamethasone-containing suspensions .

Intra-articular injection Osteoarthritis Pain management Corticosteroid depot

Solubility-Driven Biphasic Release

Betamethasone sodium phosphate is freely soluble in water, enabling rapid dissolution and immediate systemic absorption after intramuscular or intra-articular injection [1]. In contrast, betamethasone acetate is practically insoluble in water (approximately 30 mg/L at 25°C), forming a crystalline depot at the injection site that undergoes slow dissolution and subsequent enzymatic deacetylation to release active betamethasone over an extended period [1]. This solubility differential is the fundamental physicochemical basis for the biphasic release profile of the dual-acting suspension: the phosphate component provides prompt activity (peak plasma concentrations within 1–2 hours post-injection), while the acetate component provides sustained activity over approximately 2 weeks [1][2]. By comparison, betamethasone valerate and betamethasone dipropionate exhibit increased lipophilicity due to longer ester chains, which enhances topical skin penetration and receptor binding but does not confer the same intramuscular depot-forming properties [3].

Aqueous solubility Prodrug design Suspension formulation Biphasic release

Betamethasone Acetate Application Scenarios


Sustained-Release Injectable Formulations

Beta-methasone acetate is the preferred prodrug for developing biphasic-release injectable suspensions requiring both rapid onset (from co-formulated betamethasone sodium phosphate) and sustained therapeutic coverage over approximately 2 weeks. The 14-day plasma detectability window and 3.5-fold longer terminal half-life versus phosphate alone make it suitable for single-injection depot products targeting indications such as intra-articular osteoarthritis management, seasonal allergic rhinitis, and antenatal fetal lung maturation, where 24-hour dosing intervals replace 12-hour alternatives [1].

GR Occupancy PK/PD Modeling

The 1.9-fold higher GR binding affinity of betamethasone (IC50 2.94 nM) over dexamethasone (IC50 5.58 nM) supports its selection as a reference agonist for receptor occupancy-based PK/PD modeling [1]. Researchers modeling glucocorticoid-driven gene transactivation and transrepression should account for the acetate ester's role as a pharmacokinetic modifier rather than a receptor ligand: the acetate itself has reduced GR affinity, and its hydrolysis rate in vivo determines the time course of active betamethasone delivery to the receptor .

Depot Corticosteroid Safety Assessment

In preclinical safety pharmacology studies evaluating HPA axis integrity after repeated depot corticosteroid administration, betamethasone phosphate/acetate offers a quantifiably more favorable profile than betamethasone dipropionate: cortisol suppression resolves within ≤12 days vs >14 days, and hyperglycemic effects are limited to 1 day vs 2 days post-injection [1]. This reduced systemic endocrine burden, coupled with preserved clinical anti-inflammatory efficacy, makes it a preferred reference compound for chronic dosing models where HPA recovery time is a critical endpoint.

Intra-Articular Comparative Effectiveness

For clinical research comparing intra-articular corticosteroid preparations in knee osteoarthritis, betamethasone (as the phosphate/acetate combination) demonstrates statistically non-inferior efficacy to triamcinolone acetonide across all pain and function endpoints at 6 months [1]. Procurement for such trials can be guided by the distinct release kinetic profile: betamethasone phosphate/acetate produces higher initial plasma levels with a shorter systemic residence time compared to triamcinolone hexacetonide, which may influence the selection of outcome measures related to early vs late treatment effects .

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